2-Hydroxybenzyl beta-d-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzyl beta-d-glucopyranoside can be synthesized through enzymatic glycosylation. This method involves the use of glycosidases, which provide absolute stereochemical control at the anomeric center of the newly synthesized glycosidic bond . The reaction typically occurs in aqueous-organic two-phase systems or supersaturated substrate solutions .
Industrial Production Methods: Industrial production of this compound often involves the use of engineered β-glucosidases in organic solvents and ionic liquids. This method has shown great potential for commercial production due to its high yield and efficiency .
Chemical Reactions Analysis
2-Hydroxybenzyl beta-d-glucopyranoside undergoes various chemical reactions, including hydrolysis and glycosylation. The hydrolysis of glycosides involves the cleavage of the glycosidic bond, which can be catalyzed by acids or enzymes . Common reagents used in these reactions include ferric chloride and triethylene glycol . The major products formed from these reactions are glucose and the corresponding aglycone .
Scientific Research Applications
2-Hydroxybenzyl beta-d-glucopyranoside has a wide range of scientific research applications. It has been extensively studied for its effects on the central nervous system, including its potential to treat epilepsy, neurodegenerative diseases, emotional disorders, and cognitive impairment . Additionally, it has shown promise in improving sleep and reducing inflammation .
Mechanism of Action
The mechanism of action of 2-Hydroxybenzyl beta-d-glucopyranoside involves its ability to modulate neurotransmitters, reduce oxidative stress, and suppress microglial activation . It can penetrate the blood-brain barrier and is rapidly absorbed and distributed in the body . The compound exerts its effects by interacting with various molecular targets and pathways, including the regulation of mitochondrial cascades and up-regulation of neurotrophins .
Comparison with Similar Compounds
2-Hydroxybenzyl beta-d-glucopyranoside is similar to other phenolic glycosides, such as hydroxybenzyl flavonoid glycosides . it is unique in its extensive pharmacological activities and its ability to penetrate the blood-brain barrier . Other similar compounds include kaempferol-7-O-beta-d-glucopyranoside and quercetin-7-O-beta-d-glucopyranoside .
Properties
CAS No. |
7724-09-6 |
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Molecular Formula |
C13H18O7 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2 |
InChI Key |
VBSPBYNZPRRGSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |
melting_point |
66 - 68 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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